Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether is a compound that consists of a mixture of alcohols with carbon chain lengths ranging from C12 to C18, combined with polyethylene glycol mono-butyl ether. This compound is known for its emulsifying and solubilizing properties, which effectively mix oil and water-based ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether typically involves the ethoxylation of fatty alcohols (C12-C18) with ethylene oxide, followed by the reaction with butanol to form the mono-butyl ether. The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium hydroxide, and the process is carried out under controlled temperature and pressure to ensure the desired degree of ethoxylation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where fatty alcohols are reacted with ethylene oxide in the presence of a catalyst. The resulting ethoxylated alcohols are then reacted with butanol to form the final product. The process is optimized for efficiency and yield, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols, hydrocarbons.
Substitution: Various substituted ethers.
Scientific Research Applications
Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cleaning agents, personal care products, and coatings.
Mechanism of Action
The mechanism of action of Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether primarily involves its ability to reduce surface tension and enhance the mixing of oil and water-based ingredients. The compound interacts with both hydrophobic and hydrophilic molecules, allowing for the formation of stable emulsions. This property is particularly useful in applications where uniform mixing of different phases is required.
Comparison with Similar Compounds
Similar Compounds
- Alcohols, C12-18, ethers with polyethylene glycol mono-Me ether
- Alcohols, C12-18, ethoxylated
- Polyethylene glycol mono-butyl ether
Uniqueness
Alcohols, C12-18, ethers with polyethylene glycol mono-Bu ether is unique due to its specific combination of fatty alcohols and polyethylene glycol mono-butyl ether, which provides superior emulsifying and solubilizing properties compared to other similar compounds. This makes it particularly effective in applications requiring the mixing of oil and water-based ingredients .
Properties
CAS No. |
146340-16-1 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.